Melting Point Elevation as an Indicator of Enhanced Lattice Stability and Handling Ease Relative to Non-benzyloxylated and Non-brominated Precursors
The target compound displays a melting point of 154–155 °C . This is substantially higher than those of its two closest mono‑functional analogs: 5‑bromo‑2‑hydroxyacetophenone (mp 58–61 °C) and 4‑benzyloxy‑2‑hydroxyacetophenone (mp 104–106 °C) . The >90 °C elevation versus the bromo‑only congener and the ~50 °C elevation versus the benzyloxy‑only congener reflect stronger intermolecular interactions (e.g., C–H···π, Br···O, and offset π‑stacking) imparted by the simultaneous presence of the benzyloxy and bromine substituents. A higher melting point correlates with improved ease of recrystallisation, higher purity on isolation, and superior bench-top handling stability—key considerations for procurement in multi‑gram laboratory workflows.
| Evidence Dimension | Melting point (mp, °C) |
|---|---|
| Target Compound Data | 154–155 °C |
| Comparator Or Baseline | 5‑Bromo‑2‑hydroxyacetophenone (58–61 °C); 4‑Benzyloxy‑2‑hydroxyacetophenone (104–106 °C) |
| Quantified Difference | +93–97 °C above 5‑bromo analog; +48–51 °C above 4‑benzyloxy analog |
| Conditions | Literature values; open capillary method (ChemicalBook, Guidechem, and commercial vendor datasheets). |
Why This Matters
Higher melting point simplifies purification by recrystallisation and reduces the risk of low-purity batches, directly decreasing downstream re‑purification costs.
